molecular formula C12H14N2 B1374171 1H-Indol-4-amine, 1-(cyclopropylmethyl)- CAS No. 1262797-30-7

1H-Indol-4-amine, 1-(cyclopropylmethyl)-

Cat. No. B1374171
CAS RN: 1262797-30-7
M. Wt: 186.25 g/mol
InChI Key: ZAXYITRVLLGSBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- is C12H14N2 . The InChI code is 1S/C12H14N2/c13-11-3-1-2-10-6-7-14 (12 (10)11)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- is 186.25 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The topological polar surface area is 31 Ų .

Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

Research in this area involves the design and synthesis of novel tryptophan analogues, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate, which are used in peptide and peptoid conformation elucidation studies. These derivatives are crucial for understanding the conformational flexibility and biological activity of peptides (Horwell et al., 1994).

Novel Therapeutic Agents for Alzheimer's Disease

N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs have been synthesized and evaluated for potential utility in treating Alzheimer's disease. These compounds exhibit cholinomimetic properties and enhance adrenergic mechanisms, making them promising candidates for clinical development (Klein et al., 1996).

Crystal Structures of Indole Derivatives

The synthesis and crystal structures of various indole derivatives, like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, have been reported. These structures are crucial for understanding the molecular interactions and potential biological activities of indole-based compounds (Kukuljan et al., 2016).

Catalyst-Free Synthesis of Functionalized Indoles

A sustainable and environmentally benign method for synthesizing functionalized indole derivatives has been developed. This catalyst-free approach is significant for the efficient and eco-friendly production of indole-based compounds with potential antimicrobial activity (Ramana et al., 2016).

Novel N-Phenylcarbamothioylbenzamides with Anti-inflammatory Activity

A series of N-phenylcarbamothioylbenzamides exhibiting significant anti-inflammatory effects and prostaglandin E2 inhibitory properties were synthesized. These compounds represent a novel class of potential anti-inflammatory agents with low ulcer incidence (Limban et al., 2013).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 1H-Indol-4-amine, 1-(cyclopropylmethyl)-, being an indole derivative, may also have potential for future research and applications.

properties

IUPAC Name

1-(cyclopropylmethyl)indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXYITRVLLGSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C(C=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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